molecular formula C19H19NO4S B2621875 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide CAS No. 852438-58-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide

Cat. No.: B2621875
CAS No.: 852438-58-5
M. Wt: 357.42
InChI Key: NUDAVZOGIFJGBJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide: is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzamide core with a phenyl group, an ethoxy group, and a dioxido-dihydrothiophenyl moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoyl chloride with aniline in the presence of a base such as pyridine.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the benzamide is treated with ethyl iodide in the presence of a strong base like sodium hydride.

    Incorporation of the Dioxido-Dihydrothiophenyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the development of new materials and molecules with unique properties.

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide can be compared with other similar compounds, such as:

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(4-methoxyphenyl)benzamide: This compound features methoxy groups instead of ethoxy groups, which may influence its chemical reactivity and biological activity.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide: The presence of a methyl group instead of an ethoxy group can alter the compound’s properties and applications.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide: The ethyl group in this compound may affect its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-2-24-18-11-7-6-10-17(18)19(21)20(15-8-4-3-5-9-15)16-12-13-25(22,23)14-16/h3-13,16H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDAVZOGIFJGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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